molecular formula C10H12O B13607349 1-Ethenyl-4-(methoxymethyl)benzene CAS No. 13051-65-5

1-Ethenyl-4-(methoxymethyl)benzene

Cat. No.: B13607349
CAS No.: 13051-65-5
M. Wt: 148.20 g/mol
InChI Key: XVXKXOPCFWAOLN-UHFFFAOYSA-N
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Description

1-Ethenyl-4-(methoxymethyl)benzene, also known as 1-ethenyl-4-methoxybenzene, is an organic compound with the molecular formula C10H12O. It is a derivative of benzene, where the benzene ring is substituted with an ethenyl group and a methoxymethyl group. This compound is known for its aromatic properties and is used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethenyl-4-(methoxymethyl)benzene can be synthesized through several methods. One common method involves the reaction of 4-methoxybenzyl chloride with acetylene in the presence of a base, such as potassium hydroxide, to form the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, this compound can be produced through the catalytic dehydrogenation of 4-methoxyethylbenzene. This process involves the use of a metal catalyst, such as palladium or platinum, at elevated temperatures and pressures to achieve high yields of the target compound.

Chemical Reactions Analysis

Types of Reactions

1-Ethenyl-4-(methoxymethyl)benzene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form 4-methoxybenzaldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction of the ethenyl group can be achieved using hydrogen gas in the presence of a metal catalyst, resulting in the formation of 4-methoxyethylbenzene.

    Substitution: The methoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Hydrogen gas with palladium or platinum catalysts.

    Substitution: Nucleophiles such as hydroxide ions, amines, or thiols.

Major Products

    Oxidation: 4-Methoxybenzaldehyde

    Reduction: 4-Methoxyethylbenzene

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

1-Ethenyl-4-(methoxymethyl)benzene has several applications in scientific research:

    Chemistry: It is used as a starting material for the synthesis of more complex organic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential use in pharmaceuticals, particularly in the development of new drugs.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-ethenyl-4-(methoxymethyl)benzene involves its interaction with various molecular targets and pathways. The ethenyl group can undergo electrophilic addition reactions, while the methoxymethyl group can participate in nucleophilic substitution reactions. These interactions can lead to the formation of reactive intermediates that exert biological effects.

Comparison with Similar Compounds

1-Ethenyl-4-(methoxymethyl)benzene can be compared with other similar compounds, such as:

    1-Ethenyl-4-methoxybenzene: Similar structure but lacks the methoxymethyl group.

    4-Methoxystyrene: Contains a methoxy group instead of a methoxymethyl group.

    4-Vinylanisole: Similar to this compound but with a different substituent pattern.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and physical properties compared to its analogs.

Properties

CAS No.

13051-65-5

Molecular Formula

C10H12O

Molecular Weight

148.20 g/mol

IUPAC Name

1-ethenyl-4-(methoxymethyl)benzene

InChI

InChI=1S/C10H12O/c1-3-9-4-6-10(7-5-9)8-11-2/h3-7H,1,8H2,2H3

InChI Key

XVXKXOPCFWAOLN-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC=C(C=C1)C=C

Origin of Product

United States

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